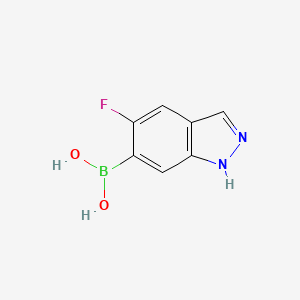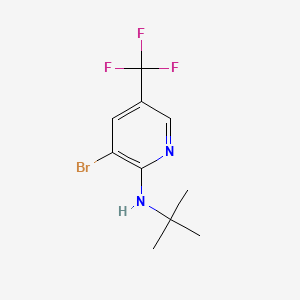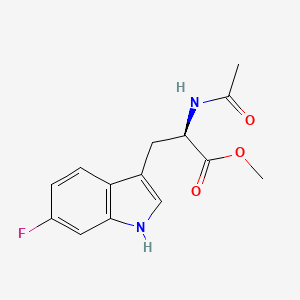
(R)-N-Acetyl-6-fluoro-trp-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Acetyl-6-fluoro-tryptophan methyl ester is a synthetic compound that belongs to the class of fluorinated amino acid derivatives. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a valuable tool for studying various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Acetyl-6-fluoro-tryptophan methyl ester typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 6-position of the tryptophan molecule. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Acetylation: The amino group of the fluorinated tryptophan is acetylated using acetic anhydride in the presence of a base like pyridine.
Esterification: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of ®-N-Acetyl-6-fluoro-tryptophan methyl ester would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for fluorination and acetylation steps, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: ®-N-Acetyl-6-fluoro-tryptophan alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
®-N-Acetyl-6-fluoro-tryptophan methyl ester is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology
In biological research, this compound can be used to study protein-ligand interactions, as the fluorine atom can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy.
Medicine
Industry
In the industrial sector, ®-N-Acetyl-6-fluoro-tryptophan methyl ester can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-N-Acetyl-6-fluoro-tryptophan methyl ester involves its interaction with various biological targets. The fluorine atom can influence the compound’s binding affinity and specificity towards enzymes and receptors. The acetyl and ester groups can also play a role in modulating the compound’s solubility and permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
®-N-Acetyl-tryptophan methyl ester: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
®-N-Acetyl-6-chloro-tryptophan methyl ester: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
®-N-Acetyl-6-bromo-tryptophan methyl ester: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in ®-N-Acetyl-6-fluoro-tryptophan methyl ester makes it unique among its analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s electronic properties, leading to unique reactivity patterns and biological activities.
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJWYGWNKOFQDQ-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712324 |
Source


|
| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234842-62-6 |
Source


|
| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

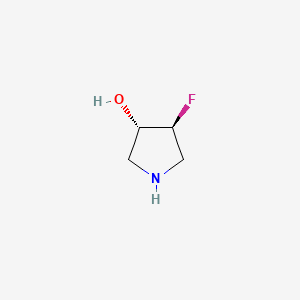

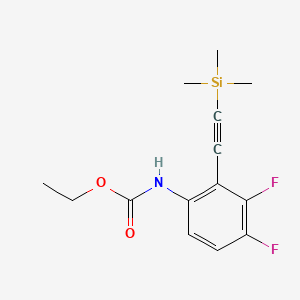
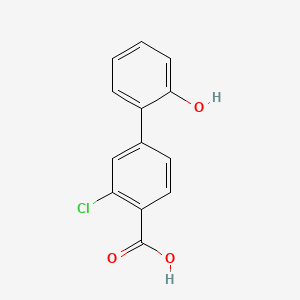
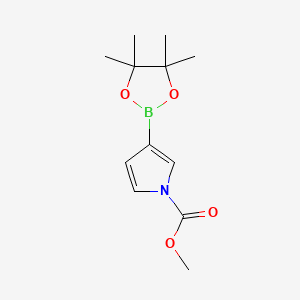
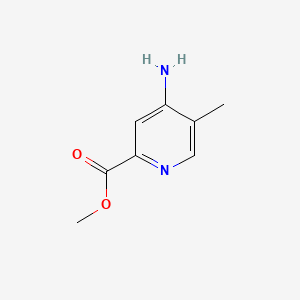
![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
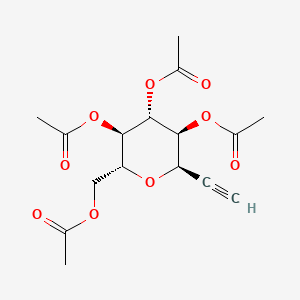
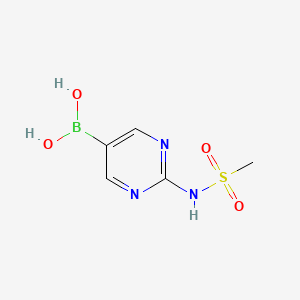
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
